Benserazide is a carbohydrazide that results from the formal condensation of the carboxy group of DL-serine with the primary amino group of 4-(hydrazinylmethyl)benzene-1,2,3-triol. An aromatic-L-amino-acid decarboxylase inhibitor (DOPA decarboxylase inhibitor) that does not enter the central nervous system, it is used as its hydrochloride salt as an adjunct to levodopa in the treatment of parkinsonism. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide has no antiparkinson actions when given alone. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug and a dopaminergic agent. It is a carbohydrazide, a member of catechols, a primary amino compound and a primary alcohol. It is a conjugate base of a benserazide(1+). When levodopa is used by itself as a therapy for treating Parkinson's disease, its ubiquitous metabolism into dopamine is responsible for a resultant increase in the levels of circulating dopamine in the blood and to various extracerebral tissues. This can result in a number of side effects like nausea, vomiting, or even cardiac arrhythmias that may diminish patient adherence. A decarboxylase inhibitor like benserazide is consequently an effective compound to combine with levadopa as it is incapable of crossing the blood-brain barrier itself but acts to prevent the formation of dopamine from levadopa in extracerebral tissues - thereby acting to minimize the occurrence of extracerebral side effects. Levodopa/benserazide combination products are used commonly worldwide for the management of Parkinson's disease. In particular, although the specific levodopa/benserazide combination is formally approved for use in Canada and much of Europe, the FDA has approved another similar levodopa/dopa decarboxylase inhibitor combination in the form of levodopa and carbidopa. Moreover, the European Medcines Agency has conferred an orphan designation upon benseraside since 2015 for its potential to be used as a therapy for beta thalassaemia as well. An inhibitor of DOPA DECARBOXYLASE that does not enter the central nervous system. It is often given with LEVODOPA in the treatment of parkinsonism to prevent the conversion of levodopa to dopamine in the periphery, thereby increasing the amount that reaches the central nervous system and reducing the required dose. It has no antiparkinson actions when given alone.
Related Compounds
Levodopa
Compound Description: Levodopa (L-DOPA or L-3,4-dihydroxyphenylalanine) is a naturally occurring amino acid and a precursor to dopamine, norepinephrine, and epinephrine. It is the gold standard medication for treating Parkinson's disease (PD) symptoms. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Levodopa is frequently co-administered with Benserazide as a combination therapy for PD. Benserazide, an aromatic L-amino acid decarboxylase (AADC) inhibitor, prevents the peripheral conversion of Levodopa to dopamine, increasing the amount of Levodopa that reaches the brain to exert its therapeutic effects. This combination improves Levodopa's efficacy and reduces side effects. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Levodopa Methyl Ester
Compound Description: Levodopa methyl ester (LDME) is a prodrug of Levodopa designed to improve its bioavailability and brain penetration. LDME is converted to Levodopa by esterases in the body. []
Relevance: LDME is relevant to Benserazide as it represents another strategy for enhancing Levodopa delivery to the brain. Research suggests LDME/Benserazide-loaded nanoparticles can ameliorate Levodopa-induced dyskinesia in rats, highlighting a potential alternative for improving Levodopa therapy. []
Carbidopa
Compound Description: Carbidopa is another AADC inhibitor frequently used alongside Levodopa in treating PD. Like Benserazide, it prevents Levodopa's peripheral breakdown, allowing more of the drug to reach the brain and enhance its effectiveness. [, , , , ]
Trihydroxybenzylhydrazine
Compound Description: Trihydroxybenzylhydrazine is the main active metabolite of Benserazide. While Benserazide itself possesses AADC inhibitory activity, its conversion to trihydroxybenzylhydrazine further contributes to its efficacy in preventing peripheral Levodopa decarboxylation. []
Relevance: Trihydroxybenzylhydrazine's role as the active metabolite of Benserazide underscores the importance of understanding the metabolic pathways involved in Benserazide's mechanism of action. This knowledge is crucial for optimizing Benserazide dosing regimens and predicting potential drug interactions. []
Tolcapone
Compound Description: Tolcapone is a catechol-O-methyltransferase (COMT) inhibitor. COMT is an enzyme involved in the breakdown of dopamine and Levodopa. By inhibiting COMT, Tolcapone prolongs the effects of Levodopa. []
Relevance: Although not structurally related to Benserazide, Tolcapone impacts the same pathway by increasing dopamine levels in the brain. Research indicates that Tolcapone can increase Benserazide plasma concentrations, highlighting a potential drug interaction that requires careful monitoring in patients receiving both medications. []
3-O-Methyldopa (3-OMD)
Compound Description: 3-O-Methyldopa (3-OMD) is a metabolite of Levodopa formed by the action of COMT. 3-OMD competes with Levodopa for transport across the blood-brain barrier, potentially reducing its efficacy. [, ]
Relevance: Benserazide indirectly affects 3-OMD levels by increasing Levodopa availability. Simultaneously, Benserazide, in combination with Levodopa, can lead to a dose-dependent increase in 3-OMD levels, likely due to increased substrate availability for COMT. [, ]
Dopamine
Compound Description: Dopamine is a neurotransmitter playing a crucial role in motor control, reward, and motivation. PD is characterized by a loss of dopamine-producing neurons in the substantia nigra, leading to motor symptoms. [, , , , , , ]
Relevance: Benserazide acts indirectly on the dopaminergic system by preventing the peripheral conversion of Levodopa to dopamine. This selective inhibition allows more Levodopa to cross the blood-brain barrier and be converted to dopamine within the brain, where it can exert its therapeutic effects. [, , , , , , ]
6-Hydroxydopamine (6-OHDA)
Compound Description: 6-Hydroxydopamine (6-OHDA) is a neurotoxin selectively destroying dopaminergic and noradrenergic neurons. It is frequently used in research to create animal models of PD. [, , , ]
Relevance: While not directly related to Benserazide, 6-OHDA is used in research models to study the effects of Benserazide and Levodopa on PD. By inducing dopaminergic neuron loss, researchers can assess the efficacy of Benserazide in enhancing Levodopa's ability to improve motor function in these models. [, , , ]
Betaine
Compound Description: Betaine, also known as trimethylglycine, is a naturally occurring compound acting as a methyl donor and osmolyte. It plays a role in various metabolic pathways and has shown potential protective effects against oxidative stress. []
Relevance: Research suggests that betaine may offer protective benefits against oxidative stress induced by Levodopa and Benserazide. Studies indicate that betaine supplementation can reduce lipid peroxidation and improve antioxidant enzyme activity in the cerebellum of rats treated with Levodopa and Benserazide. This finding suggests a potential therapeutic role of Betaine in mitigating some adverse effects associated with long-term Levodopa/Benserazide therapy. []
Prothymosin α (ProTα)
Compound Description: Prothymosin α (ProTα) is a nuclear protein involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD). Studies have shown that ProTα is upregulated in COPD patients, and its interaction with histone H1 can contribute to epigenetic modifications that promote disease progression. []
Relevance: While not directly related to Benserazide in its primary pharmacological activity, research suggests that Benserazide can inhibit the interaction between ProTα and histone H1. This finding emerged from a drug discovery screening effort focused on identifying compounds that could disrupt the ProTα-H1 interaction as a potential therapeutic strategy for COPD. Although Benserazide's clinical relevance in this context is still under investigation, its ability to interfere with this protein-protein interaction highlights its potential as a lead compound for developing novel COPD treatments. []
Source and Classification
Benserazide is synthesized from natural amino acids and is classified under the category of anti-Parkinson agents. Its chemical name is 2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride. The compound is derived from DL-serine and 2,3,4-trihydroxybenzaldehyde through various synthetic pathways that involve hydrazine derivatives.
Synthesis Analysis
Methods and Technical Details
Benserazide can be synthesized using multiple methodologies. A notable method involves a reaction between serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde in a solvent such as dimethylformamide or ethanol under hydrogenation conditions. This process yields benserazide hydrochloride with high purity and yield.
Step 1: The initial reactants, serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde, are combined in a suitable solvent.
Step 2: The mixture undergoes hydrogenation, often facilitated by a catalyst.
Step 3: The product is isolated through crystallization or precipitation methods.
This method has been noted for its efficiency in producing benserazide with minimal impurities and high yields.
Molecular Structure Analysis
Structure and Data
The molecular formula of benserazide is C10H12N4O5·HCl. Its structure features a central hydrazine moiety linked to a trihydroxybenzaldehyde group. The compound exhibits several functional groups including hydroxyl (-OH) groups that contribute to its biological activity.
Molecular Weight: Approximately 264.68 g/mol
Structural Characteristics: The presence of multiple hydroxyl groups enhances its solubility in water and biological fluids.
Chemical Reactions Analysis
Reactions and Technical Details
Benserazide participates in various chemical reactions typical of hydrazones:
Formation Reaction: The primary reaction involves the condensation of serine hydrazides with aldehydes to form hydrazones.
Hydrogenation: Under specific conditions, benserazide can be reduced to yield other derivatives or related compounds.
The synthesis typically results in high mass yields (up to 195%) with liquid-phase purity exceeding 98%.
Mechanism of Action
Process and Data
Benserazide functions by inhibiting aromatic L-amino acid decarboxylase, an enzyme that converts levodopa into dopamine outside the central nervous system. By preventing this conversion:
Increased Availability: More levodopa reaches the brain where it can be converted into dopamine.
Reduced Side Effects: This inhibition minimizes peripheral side effects associated with excess dopamine production outside the brain.
The efficacy of benserazide in enhancing levodopa's therapeutic effects has made it a staple in Parkinson's disease management.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White crystalline powder
Solubility: Soluble in water and alcohols
Melting Point: Approximately 187–189 °C
Chemical Properties
Stability: Benserazide is stable under normal conditions but may degrade under extreme pH or temperature.
Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
These properties are crucial for its formulation in pharmaceutical applications.
Applications
Scientific Uses
Benserazide's primary application lies in its use as an adjunct therapy for Parkinson's disease. It enhances the efficacy of levodopa treatment by:
Additionally, ongoing research explores its potential applications in other neurological disorders where dopaminergic signaling plays a critical role.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Benserazide hydrochloride is a hydrochloride that is the monohydrochloride salt of benserazide. An aromatic-L-amino-acid decarboxylase inhibitor (DOPA decarboxylase inhibitor) that does not enter the central nervous system, it is used as an adjunct to levodopa in the treatment of parkinsonism. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide hydrochloride has no antiparkinson actions when given alone. It has a role as an antiparkinson drug, an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor and a dopaminergic agent. It contains a benserazide(1+).
Benserazide hydrochloride is a hydrochloride that is the monohydrochloride salt of benserazide. An aromatic-L-amino-acid decarboxylase inhibitor (DOPA decarboxylase inhibitor) that does not enter the central nervous system, it is used as an adjunct to levodopa in the treatment of parkinsonism. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide hydrochloride has no antiparkinson actions when given alone. It has a role as an antiparkinson drug, an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor and a dopaminergic agent. It contains a benserazide(1+).
Befetupitant, also known as Ro 67-5930, is a potent and selective NK1 receptor antagonist. Befetupitant is potentially useful in controlling chemotherapy-induced nausea and vomiting . Substance P-neurokinin-1 (NK1) receptor pathways have been repeatedly implicated in the pathophysiology of affective disorders. A high expression of NK1 receptors in brain regions that are important for the regulation of affective behaviours and stress responses.
Befiradol (free base) is a highly selective and potent 5-HT1A receptor agonist potentially for the treatment of drug-induced dyskinesia in patients with Parkinson's disease.
REP8839 is a novel methionyl-tRNA synthetase (MetS) inhibitor being developed by Replidyne (GlaxoSmithKline licensed REP8839 to Replidyne in June of 2003).
Befunolol is a member of benzofurans. Befunolol is a beta blocker introduced in 1983 by Kakenyaku Kakko. It is currently in experimental status, and is being tested for the management of open angle glaucoma.
Befunolol is a beta blocker with intrinsic sympathomimetic activity used in the management of open-angle glaucoma. It also acts as a β adrenoreceptor partial agonist. Befunolol was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos.